molecular formula C13H10F2N2O2 B5711055 N-[2-(difluoromethoxy)phenyl]pyridine-3-carboxamide

N-[2-(difluoromethoxy)phenyl]pyridine-3-carboxamide

Cat. No.: B5711055
M. Wt: 264.23 g/mol
InChI Key: GUYBZAILFFFUHH-UHFFFAOYSA-N
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Description

N-[2-(difluoromethoxy)phenyl]pyridine-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine-3-carboxamide moiety. The presence of the difluoromethoxy group imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(difluoromethoxy)phenyl]pyridine-3-carboxamide typically involves the introduction of the difluoromethoxy group onto a phenyl ring, followed by the attachment of the pyridine-3-carboxamide moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through various metal-based methods that transfer the CF2H group to the phenyl ring . The subsequent attachment of the pyridine-3-carboxamide moiety can be accomplished through standard amide coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(difluoromethoxy)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism by which N-[2-(difluoromethoxy)phenyl]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity. The pyridine-3-carboxamide moiety may also play a role in these interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(difluoromethoxy)phenyl]pyridine-3-carboxamide stands out due to the presence of the difluoromethoxy group, which imparts unique chemical and physical properties. This makes it particularly valuable for applications requiring specific reactivity and stability profiles .

Properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O2/c14-13(15)19-11-6-2-1-5-10(11)17-12(18)9-4-3-7-16-8-9/h1-8,13H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYBZAILFFFUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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